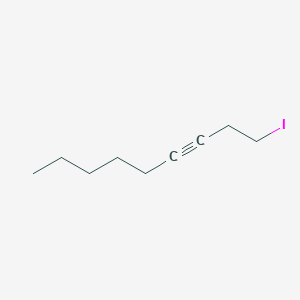

1-Iodonon-3-yne

説明

1-Iodonon-3-yne (C₉H₁₅I) is an aliphatic terminal iodoalkyne characterized by a nine-carbon chain with an iodine atom at position 1 and a triple bond between carbons 3 and 3. This compound is notable for its unique reactivity, particularly in cross-coupling reactions (e.g., Sonogashira coupling) and as a precursor in organoiodine chemistry. Its structure combines the electron-withdrawing iodine substituent with the electron-rich alkyne moiety, enabling diverse synthetic applications in pharmaceuticals and materials science .

特性

CAS番号 |

85612-95-9 |

|---|---|

分子式 |

C9H15I |

分子量 |

250.12 g/mol |

IUPAC名 |

1-iodonon-3-yne |

InChI |

InChI=1S/C9H15I/c1-2-3-4-5-6-7-8-9-10/h2-5,8-9H2,1H3 |

InChIキー |

SSMHRWBEGJTRIC-UHFFFAOYSA-N |

正規SMILES |

CCCCCC#CCCI |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: 1-Iodonon-3-yne can be synthesized through various methods. One common approach involves the halogenation of nonyne using iodine in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, ensuring the selective introduction of the iodine atom at the desired position on the nonyne backbone.

Industrial Production Methods: In an industrial setting, the production of 1-Iodonon-3-yne may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the efficient production of the compound.

化学反応の分析

Types of Reactions: 1-Iodonon-3-yne undergoes a variety of chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.

Addition Reactions: The carbon-carbon triple bond can participate in addition reactions with various reagents, leading to the formation of different products.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding ketones or carboxylic acids, and reduction to yield alkanes or alkenes.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium cyanide, typically under mild conditions.

Addition Reactions: Reagents like hydrogen halides (e.g., HBr, HCl) or halogens (e.g., Br2, Cl2) are used under controlled conditions.

Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are employed.

Major Products Formed:

Substitution Reactions: Products include azides, nitriles, and other substituted derivatives.

Addition Reactions: Products include haloalkenes and dihalides.

Oxidation and Reduction Reactions: Products include ketones, carboxylic acids, alkanes, and alkenes.

科学的研究の応用

1-Iodonon-3-yne has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.

Biology: The compound is utilized in the study of biochemical pathways and as a probe in molecular biology experiments.

Medicine: Research into potential therapeutic applications, including the development of novel drugs and diagnostic agents.

Industry: It is employed in the synthesis of specialty chemicals and materials, including polymers and advanced materials.

作用機序

The mechanism by which 1-Iodonon-3-yne exerts its effects involves the interaction of the iodine atom and the alkyne group with various molecular targets. The iodine atom can participate in halogen bonding, influencing the reactivity and stability of the compound. The alkyne group can undergo addition reactions, forming new bonds and altering the molecular structure. These interactions can affect biochemical pathways and cellular processes, making the compound valuable in research and development.

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below contrasts 1-Iodonon-3-yne with structurally related iodinated and alkyne-containing compounds:

Spectroscopic and Physical Data

- IR and NMR: 1-Iodonon-3-yne’s alkyne C≡C stretch appears near 2100–2260 cm⁻¹, distinct from aryl iodides’ C–I stretches (~500 cm⁻¹) .

- Thermal Stability: Aliphatic iodoalkynes like 1-Iodonon-3-yne are less thermally stable than aromatic iodides (e.g., 1-(3-iodophenyl)ethanone), decomposing at temperatures >100°C .

Research Findings and Limitations

- Synthetic Challenges: 1-Iodonon-3-yne’s instability under prolonged storage limits its use in multistep syntheses, unlike stable aryl iodides .

- Conductivity Insights: Ionic derivatives of 1-Iodonon-3-yne (e.g., iodonium salts) show higher conductivity than covalent analogues, aligning with trends observed in ionic/covalent compound studies .

- Safety Considerations: Iodinated compounds require stringent handling (e.g., light exclusion) compared to non-iodinated diketones like 1,3-indanedione .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。